molecular formula C29H41BrN2O4 B3432565 Emetine hydrobromide CAS No. 52714-87-1

Emetine hydrobromide

Cat. No. B3432565
CAS RN: 52714-87-1
M. Wt: 561.5 g/mol
InChI Key: FHNALUQESJTZNT-MRFSYGAJSA-N
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Description

Emetine hydrobromide is a well-known isoquinoline-based alkaloid that is mainly extracted from the root of medicinal plants of the Rubiaceae, Alangiaceae, and Icacinaceae families, such as Carapichea ipecacuanha and Psychotria ipecacuanha . It has been broadly used for medicinal purposes including cancer treatment .


Molecular Structure Analysis

Emetine has a molecular weight of 480.6 g/mol and a chemical formula of C29H40N2O4 . It is structurally similar to the well-known antiviral alkaloids palmatine and berberine, but it is more flexible than them .


Chemical Reactions Analysis

Emetine has been found to have strong potency against GC cell growth, with IC50 values of 0.0497 μM and 0.0244 μM on MGC803 and HGC-27 cells, respectively . It acts through regulating multiple signaling pathways .


Physical And Chemical Properties Analysis

Emetine has a molecular weight of 480.649 and a chemical formula of C29H40N2O4 . It is soluble in DMSO .

Safety And Hazards

Emetine has some cardiotoxic effects that limit its use in high doses . It can cause skin irritation and may cause respiratory irritation .

Future Directions

Emetine is a promising lead compound and even a potential drug candidate for GC treatment, deserving further structural optimization and development . It is also considered as a potential treatment option for COVID-19 .

properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNALUQESJTZNT-MRFSYGAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emetine hydrobromide

CAS RN

13903-43-0
Record name 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-, hydrobromide (1:2), (2S,3R,11bS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13903-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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